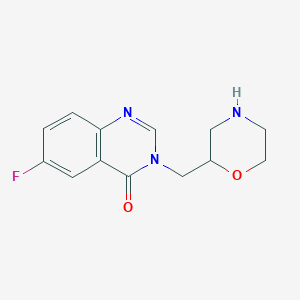![molecular formula C13H19N3O3S B6089196 N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B6089196.png)
N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide, also known as EPPC, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. EPPC belongs to the class of hydrazinecarbothioamides and has been found to exhibit interesting biological properties that make it an attractive candidate for further investigation.
作用机制
The mechanism of action of N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide is not fully understood, but several studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cell division. N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects:
N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide has been found to exhibit several biochemical and physiological effects. One of the major effects of N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide is its ability to induce apoptosis in cancer cells. Additionally, N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide has been found to inhibit the activity of certain enzymes that are involved in cell division. Furthermore, N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide has been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and ultimately cell death.
实验室实验的优点和局限性
One of the major advantages of N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide is its ability to inhibit the growth of cancer cells in vitro. Furthermore, N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide has been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the elimination of cancer cells. However, one of the major limitations of N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide is its toxicity. N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide has been found to be toxic to normal cells at high concentrations, which may limit its potential as a therapeutic agent.
未来方向
There are several future directions for research on N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide. One of the major areas of research is the development of N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide analogs that exhibit higher potency and lower toxicity. Additionally, further studies are needed to fully understand the mechanism of action of N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide and its potential applications in the field of medicine. Furthermore, studies are needed to investigate the potential of N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide as a therapeutic agent for other diseases besides cancer.
合成方法
The synthesis of N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide is a multi-step process that involves the reaction of different chemical compounds. The first step involves the reaction of N-ethylhydrazinecarbothioamide with 3-methoxyphenacyl bromide to form N-ethyl-2-[2-(3-methoxyphenyl)acetyl]hydrazinecarbothioamide. This intermediate product is then reacted with 2-bromo-1-(3-methoxyphenoxy)propane to yield the final product, N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide.
科学研究应用
N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide has been found to exhibit interesting biological properties that make it a potential candidate for further investigation. One of the major areas of research for N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide is its potential as an anti-cancer agent. Several studies have shown that N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide has the ability to inhibit the growth of cancer cells in vitro. Furthermore, N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide has been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the elimination of cancer cells.
属性
IUPAC Name |
1-ethyl-3-[2-(3-methoxyphenoxy)propanoylamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-4-14-13(20)16-15-12(17)9(2)19-11-7-5-6-10(8-11)18-3/h5-9H,4H2,1-3H3,(H,15,17)(H2,14,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAMJNVJRHRCRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC(=O)C(C)OC1=CC=CC(=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B6089133.png)
![(4-{[5-anilino-4-(ethoxycarbonyl)-3-oxo-2(3H)-thienylidene]methyl}-2-ethoxyphenoxy)acetic acid](/img/structure/B6089137.png)
![2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6089142.png)
![2-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethanol](/img/structure/B6089161.png)
![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]cyclobutanecarboxamide](/img/structure/B6089166.png)
![3,5-dibromo-2,4-dihydroxybenzaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B6089168.png)
![N~1~-(5-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6089173.png)
![2-(3,4-dimethoxyphenyl)-N-methyl-N-[3-(trifluoromethyl)benzyl]ethanamine](/img/structure/B6089187.png)
![2-mercapto-6-methyl-5-phenyl-3-(tetrahydro-2-furanylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6089190.png)
![4,4,6,6-tetramethyl-5,6-dihydro[1,2,5]oxadiazolo[3,4-c]pyridin-7(4H)-one oxime](/img/structure/B6089194.png)


![2-[(2,3-dimethylphenyl)amino]-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6089217.png)